(213C)hexadecanoic acid

Catalog No.
S1913421
CAS No.
287100-87-2
M.F
C16H32O2
M. Wt
257.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(213C)hexadecanoic acid

CAS Number

287100-87-2

Product Name

(213C)hexadecanoic acid

IUPAC Name

(213C)hexadecanoic acid

Molecular Formula

C16H32O2

Molecular Weight

257.42 g/mol

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1

InChI Key

IPCSVZSSVZVIGE-XPOOIHDOSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCC[13CH2]C(=O)O

Tracing Fatty Acid Metabolism

Fatty acids are essential components of cells and play crucial roles in energy storage and signaling. Hexadecanoic acid-2-¹³C can be incorporated into cells or organisms, and its subsequent fate can be monitored using techniques like mass spectrometry. By analyzing the ¹³C enrichment in different metabolites, researchers can gain insights into various aspects of fatty acid metabolism, including:

  • De novo lipogenesis: This refers to the synthesis of fatty acids from scratch. By feeding cells with hexadecanoic acid-2-¹³C and measuring the ¹³C enrichment in other fatty acids, researchers can determine the contribution of de novo lipogenesis to cellular fatty acid pools .
  • Fatty acid oxidation: This process breaks down fatty acids for energy production. By measuring the release of ¹³CO₂ after administering hexadecanoic acid-2-¹³C, researchers can assess the rate of fatty acid oxidation in cells or tissues .
  • Elongation and desaturation: These processes modify the chain length and degree of unsaturation of fatty acids. By tracking the ¹³C label through these pathways, researchers can investigate the regulation and activity of enzymes involved in these modifications .

Studying Lipid-Protein Interactions

Fatty acids interact with various proteins in cells. Hexadecanoic acid-2-¹³C can be used as a probe to identify proteins that bind to this specific fatty acid. Techniques like immunoprecipitation followed by mass spectrometry can then be employed to isolate and identify these interacting proteins . This approach helps researchers understand the mechanisms by which fatty acids regulate cellular processes.

Hexadecanoic acid, commonly known as palmitic acid, is a saturated fatty acid with the chemical formula C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_{2}. It is characterized by a long carbon chain consisting of 16 carbon atoms and a carboxylic acid functional group. This compound is prevalent in both animal and plant fats, comprising a significant portion of palm oil, butter, and various dairy products. Palmitic acid can be represented structurally as CH3(CH2)14COOH\text{CH}_{3}(\text{CH}_{2})_{14}\text{COOH} and is classified as a straight-chain fatty acid with no double bonds, giving it the designation of being fully saturated .

Typical of fatty acids. These include:

  • Esterification: Reacting with alcohols to form esters, which are commonly used in the production of biodiesel and cosmetics.
  • Hydrogenation: The addition of hydrogen to unsaturated fatty acids can convert them into saturated forms; for hexadecanoic acid, this reaction is less relevant since it is already saturated.
  • Saponification: The reaction with strong bases (e.g., sodium hydroxide) produces soaps, specifically sodium palmitate .

The enthalpy of reaction for the hydrogenation of hexadecanoic acid has been measured at approximately 125.1±1.0-125.1\pm 1.0 kJ/mol in liquid phase conditions .

Hexadecanoic acid plays a crucial role in biological systems. It is primarily involved in:

  • Energy Storage: As a major component of triglycerides, palmitic acid serves as an energy reserve in adipose tissues.
  • Cell Membrane Structure: It contributes to the structural integrity and fluidity of cell membranes.
  • Metabolic Pathways: Palmitic acid is synthesized from acetyl-CoA through fatty acid synthesis pathways and can be further elongated or desaturated to form longer-chain fatty acids or unsaturated fatty acids .

Research indicates that palmitic acid can influence lipid metabolism and has been associated with increased levels of low-density lipoprotein cholesterol, potentially raising cardiovascular disease risk .

Palmitic acid can be synthesized through several methods:

  • Natural Extraction: It is predominantly obtained from natural sources such as palm oil, coconut oil, and animal fats through hydrolysis or saponification processes.
  • Chemical Synthesis: Laboratory synthesis can be achieved via the oxidation of palmitoleic acid or through the hydrolysis of triglycerides .
  • Microbial Fermentation: Certain microorganisms can also produce palmitic acid through fermentation processes that utilize carbohydrates as substrates .

Hexadecanoic acid has diverse applications across various industries:

  • Food Industry: Used as an emulsifier and stabilizer in processed foods.
  • Cosmetics and Personal Care Products: Acts as an emollient and thickening agent in creams and lotions.
  • Pharmaceuticals: Utilized in drug formulation for its properties as a surfactant.
  • Industrial

Studies on hexadecanoic acid interactions focus on its metabolic effects and its role in lipid profiles. Research indicates that dietary intake of palmitic acid influences serum lipid levels, particularly increasing low-density lipoprotein cholesterol. This effect has implications for cardiovascular health, prompting investigations into dietary guidelines regarding saturated fat consumption . Additionally, palmitoylation—a process where palmitic acid is covalently attached to proteins—affects protein localization and function within cellular membranes .

Hexadecanoic acid shares structural similarities with other fatty acids but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:

Compound NameChemical FormulaSaturationUnique Features
Octadecanoic AcidC18H36O2\text{C}_{18}\text{H}_{36}\text{O}_{2}SaturatedLonger carbon chain; found in cocoa butter.
Decanoic AcidC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2}SaturatedShorter chain; commonly found in coconut oil.
Dodecanoic AcidC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_{2}SaturatedIntermediate chain length; used in soaps.
Oleic AcidC18H34O2\text{C}_{18}\text{H}_{34}\text{O}_{2}UnsaturatedContains one double bond; prevalent in olive oil.

Hexadecanoic acid stands out due to its high prevalence in dietary fats and its significant impact on human health outcomes related to lipid metabolism. Its role as a precursor to longer-chain fatty acids further emphasizes its importance in biochemistry and nutrition .

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

257.243585095 g/mol

Monoisotopic Mass

257.243585095 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2-~13~C)Hexadecanoic acid

Dates

Modify: 2023-08-16

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